![molecular formula C4H8N2O3 B1591202 L-Asparagine-15N2 CAS No. 748757-99-5](/img/structure/B1591202.png)
L-Asparagine-15N2
Overview
Description
L-Asparagine-15N2 is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Asparagine-15N2 is H215NCOCH2CH (15NH2)CO2H·H2O . The molecular weight is 152.12 .
Chemical Reactions Analysis
L-Asparaginase, an enzyme, catalyzes the degradation of asparagine into ammonia and aspartate . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
L-Asparagine-15N2 is a solid substance . It has a melting point of 233-235 °C . The optical activity is [α]20/D +31.5°, c = 1 in 1 M HCl .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Investigations
L-Asparagine-15N2 is used in NMR studies to probe the structure, dynamics, and binding of biological macromolecules. Its stable isotope labeling allows for detailed analysis in these investigations .
Anticancer Drug
The compound has applications as an anticancer drug, particularly in the treatment of acute lymphoblastic leukemia (ALL), where it inhibits protein biosynthesis in lymphoblasts .
Acrylamide Reduction
In the food industry, L-Asparagine-15N2 is utilized to reduce the formation of acrylamide, a carcinogenic compound that forms when starch-rich foods are cooked at high temperatures .
Agriculture
L-Asparagine-15N2 holds promise in agriculture as a means to enhance nitrogen utilization in plants, potentially improving crop yields and reducing the need for nitrogen-based fertilizers .
Metabolomic Studies
This compound is used in metabolomic studies to identify cancer cells with similar features to ALL cells, such as certain gastric and hepatic cancer cells, suggesting potential treatment applications .
Recombinant Protein Production
L-Asparagine-15N2 emerges as a vital tool in the production of recombinant proteins, offering a way to study and produce these proteins more effectively .
Safety And Hazards
Future Directions
L-Asparaginase, which catalyzes the degradation of asparagine, has been the focus of several papers in recent decades due to its antineoplastic activity . It’s used to treat acute lymphoblastic leukemia (ALL) and has been studied broadly for its therapeutic properties . The future prospects of this enzyme are promising .
properties
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
Record name | L-(~15~N_2_)Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine-15N2 | |
CAS RN |
748757-99-5 | |
Record name | L-(~15~N_2_)Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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